2-(hydrazinylmethyl)-6-methylpyridine HCl
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Overview
Description
2-(Hydrazinylmethyl)-6-methylpyridine HCl is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylmethyl group attached to a methylpyridine ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydrazinylmethyl)-6-methylpyridine HCl typically involves the reaction of 6-methylpyridine-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinylmethyl)-6-methylpyridine HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and other functionalized compounds .
Scientific Research Applications
2-(Hydrazinylmethyl)-6-methylpyridine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(hydrazinylmethyl)-6-methylpyridine HCl involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug-target interactions .
Comparison with Similar Compounds
2-(Hydrazinylmethyl)-6-methylpyridine HCl can be compared with other similar compounds such as:
- 2-(Hydrazinylmethyl)pyridine HCl
- 6-Methyl-2-pyridylhydrazine HCl
- 2-(Hydrazinylmethyl)-4-methylpyridine HCl
These compounds share similar structural features but differ in the position of the methyl group or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(6-methylpyridin-2-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-3-2-4-7(10-6)5-9-8;/h2-4,9H,5,8H2,1H3;1H |
InChI Key |
XFJJWPDUJUWDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CNN.Cl |
Origin of Product |
United States |
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